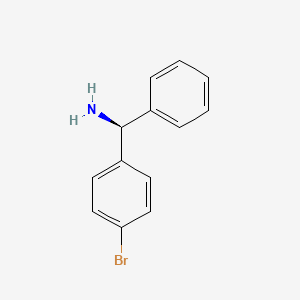

(S)-(4-Bromophenyl)(phenyl)methanamine

Description

Significance of Chiral Amines as Indispensable Building Blocks and Ligands in Asymmetric Synthesis

Chiral amines are fundamental to the field of asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. Their importance stems from two primary roles: as foundational chiral building blocks and as highly effective chiral ligands or catalysts. researchgate.net

As building blocks, chiral amines are incorporated into the molecular framework of a vast array of pharmaceuticals, agrochemicals, and natural products. researchgate.net It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their prevalence and importance in medicinal chemistry. chu-lab.org The specific stereochemistry of the amine is often crucial for the biological activity and efficacy of the final product, as different enantiomers can have vastly different physiological effects.

Beyond their role as structural components, chiral amines and their derivatives are extensively used to control the stereochemical outcome of chemical reactions. researchgate.net They can function as:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a subsequent reaction to produce a specific stereoisomer. organic-chemistry.orgnih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. organic-chemistry.orgnih.gov

Chiral Ligands: In transition-metal catalysis, chiral amines are frequently used to synthesize more complex chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that influences the catalytic process, leading to the preferential formation of one enantiomeric product over the other. researchgate.net The modular nature of many chiral amine-derived ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for a specific reaction. researchgate.net

Organocatalysts: Chiral amines themselves can act as catalysts, promoting reactions without the need for a metal. This field of organocatalysis has expanded rapidly, offering a more sustainable and environmentally friendly alternative to traditional metal-based catalysis. researchgate.net

The versatility of chiral amines makes them a cornerstone of modern organic synthesis, enabling the efficient and precise construction of complex, enantiomerically pure molecules. researchgate.netresearchgate.net

Overview of (S)-(4-Bromophenyl)(phenyl)methanamine as a Key Chiral Precursor in Advanced Organic Chemistry

This compound is a chiral primary amine belonging to the diarylmethylamine class. Its structure features a stereogenic center bearing a phenyl group, a 4-bromophenyl group, an amino group, and a hydrogen atom. This specific arrangement of substituents, particularly the presence of two different aryl groups and a reactive amino functionality, makes it a valuable precursor in advanced organic synthesis.

The utility of this compound as a chiral precursor is rooted in its potential to be elaborated into more complex chiral molecules, such as specialized ligands and pharmacologically active compounds. The primary amino group serves as a key reaction site for derivatization. For instance, it can be converted into amides, sulfonamides, or imines, which can then undergo further stereoselective transformations.

While extensive research detailing the specific applications of this compound is specialized, the general strategies for employing chiral diarylmethylamines provide a framework for its use. One potential application involves its use in the synthesis of chiral ligands for asymmetric catalysis. For example, chiral diarylmethylamines can undergo desymmetrization through processes like enantioselective C-H borylation, catalyzed by iridium complexes with chiral ligands, to create new, highly functionalized chiral ligands. wikipedia.org

Another synthetic route involves the acylation of the amine to form chiral amides. These amides can then be used in reactions where the diarylmethyl scaffold directs the stereochemistry of subsequent transformations. For example, N-benzamide derivatives are synthesized from chiral amines and are explored for various applications, including as potential antitumor agents. nanobioletters.com

Below are the key properties of the parent compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol |

| Appearance | Solid / Semi-solid / Liquid / Lump |

| Chirality | (S)-enantiomer |

The synthesis of enantiomerically pure diarylmethylamines like the (S)-isomer of (4-Bromophenyl)(phenyl)methanamine is a significant area of research. Common strategies include the asymmetric addition of arylmetal or arylboron reagents to aldimines using chiral ligands or auxiliaries, and the asymmetric hydrogenation of corresponding imines. The development of these synthetic methods is crucial for accessing optically pure diarylmethylamines, which serve as the starting point for the synthesis of other valuable chiral compounds.

Structure

3D Structure

Properties

IUPAC Name |

(S)-(4-bromophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGXLVXNFZFUFF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for S 4 Bromophenyl Phenyl Methanamine

Asymmetric Catalytic Approaches to its Stereoselective Preparation

The quest for efficient and highly selective methods for the synthesis of (S)-(4-Bromophenyl)(phenyl)methanamine has led to the exploration of several asymmetric catalytic strategies. These approaches primarily rely on the use of chiral transition metal complexes to control the stereochemical outcome of the reaction, affording the desired (S)-enantiomer with high enantiomeric excess (ee).

Rhodium-Catalyzed Asymmetric Arylation of Activated N-Sulfonyl Aldimines

A powerful strategy for the synthesis of chiral diarylmethylamines, including this compound, is the rhodium-catalyzed asymmetric arylation of N-sulfonyl aldimines. This method involves the addition of an arylboron reagent to an imine substrate, with the stereoselectivity being dictated by a chiral ligand coordinated to the rhodium center. The use of N-sulfonyl protecting groups on the imine nitrogen is crucial for activating the imine towards nucleophilic attack and for facilitating the catalytic cycle.

The success of the rhodium-catalyzed asymmetric arylation is highly dependent on the choice of the chiral ligand. Extensive research has demonstrated that C2-symmetric diene ligands are particularly effective in inducing high enantioselectivity in this transformation. acs.orgnih.gov Among these, chiral bicyclo[3.3.1]nonadiene ligands have emerged as a superior class of ligands. acs.orgnih.gov

The optimization of these ligand systems involves modifying the substituents on the diene framework to fine-tune the steric and electronic properties of the catalyst. For instance, the (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene ligand has been shown to be highly effective in the rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines with arylboroxines, leading to the synthesis of various diarylmethylamines with excellent enantioselectivities (95-99% ee). acs.orgnih.gov The C2-symmetry of the ligand creates a well-defined chiral environment around the rhodium center, which effectively discriminates between the two enantiotopic faces of the imine substrate during the aryl transfer step.

The reaction conditions are also optimized to maximize both yield and enantioselectivity. This typically involves the use of a rhodium precursor such as [RhCl(C2H4)2]2, a base (e.g., KOH), and a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Rhodium-Catalyzed Asymmetric Arylation for the Synthesis of a this compound Precursor

| Entry | Arylboroxine | Imine Substrate | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenylboroxine | N-(4-nitrobenzenesulfonyl)-4-bromobenzaldimine | (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene | 3 | Dioxane/H₂O | 100 | 6 | 98 | 97 |

This data is representative of the synthesis of the N-protected precursor to this compound based on the reported methodology.

The rhodium-catalyzed asymmetric arylation using C2-symmetric diene ligands generally exhibits a broad substrate scope. acs.org Various substituted arylboroxines and N-sulfonyl aldimines can be employed to generate a diverse library of chiral diarylmethylamines. For the synthesis of this compound, the reaction would involve the coupling of a phenylboron reagent with an N-sulfonyl imine derived from 4-bromobenzaldehyde (B125591).

The electronic nature of the substituents on both the arylboroxine and the aldimine can influence the reaction's efficiency. Electron-donating groups on the arylboroxine can sometimes lead to slightly lower yields, while the nature of the sulfonyl protecting group can also play a role in the reactivity and stereoselectivity. A limitation of this method can be the need for subsequent deprotection of the sulfonyl group to obtain the free amine, although efficient methods for this transformation are available. acs.org

Transition Metal-Catalyzed Asymmetric Hydrogenation of Diarylketimines and their Derivatives

Another prominent and atom-economical approach for the synthesis of this compound is the asymmetric hydrogenation of a corresponding diarylketimine precursor. This method involves the reduction of the C=N double bond of the imine using molecular hydrogen in the presence of a chiral transition metal catalyst. Iridium and rhodium complexes are commonly employed for this purpose.

The key to achieving high enantioselectivity in the asymmetric hydrogenation of diarylketimines lies in the design and application of chiral phosphine (B1218219) and diphosphine ligands. These ligands coordinate to the metal center and create a chiral pocket that directs the hydrogenation to one face of the imine substrate.

A wide array of chiral phosphine ligands has been developed and investigated for this transformation. These include bidentate diphosphine ligands with atropisomeric backbones, such as BINAP and its analogues, as well as P-chiral phosphines where the stereocenter is on the phosphorus atom itself. The electronic and steric properties of the phosphine ligands are crucial in determining the catalytic activity and enantioselectivity. For instance, electron-rich and sterically demanding ligands often lead to higher enantiomeric excesses. The choice of the metal precursor (e.g., [Ir(COD)Cl]2 or [Rh(COD)2]BF4) and the reaction conditions (hydrogen pressure, temperature, and solvent) are also critical parameters that need to be optimized for each specific substrate-ligand combination.

The asymmetric hydrogenation of diarylketimines is a versatile method that can tolerate a variety of substituents on the aryl rings of the imine. For the synthesis of this compound, the substrate would be an N-protected or unprotected (4-bromophenyl)(phenyl)methanimine. The presence of the bromine atom on one of the phenyl rings generally does not impede the hydrogenation process.

Control of the enantiomeric excess is achieved through the careful selection of the chiral ligand and the optimization of reaction conditions. High enantioselectivities, often exceeding 95% ee, can be obtained for a wide range of diarylketimines. The N-substituent on the imine can also influence the outcome of the reaction. While N-aryl and N-alkyl imines are common substrates, the hydrogenation of N-H imines is also feasible, providing a more direct route to the primary amine.

Table 2: Representative Asymmetric Hydrogenation of a Diarylketimine

| Entry | Imine Substrate | Chiral Ligand | Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | N-benzyl-(4-bromophenyl)(phenyl)methanimine | (R)-BINAP | [Ir(COD)Cl]₂ | 50 | Toluene (B28343) | 25 | 24 | >99 | 96 (S) |

This data is a representative example illustrating the application of asymmetric hydrogenation for the synthesis of a precursor to this compound.

Other Metal-Catalyzed Asymmetric Reductions

Beyond the more common approaches, various other metal-catalyzed asymmetric reductions have been developed for the synthesis of chiral diarylmethylamines. A prominent strategy is the asymmetric hydrogenation (AH) of the corresponding imines (Schiff bases). nih.gov This method provides a direct route to the chiral amine scaffold.

Iridium-based catalysts have shown particular promise in this area. For instance, iridium complexes featuring phosphine ligands with spiro scaffolds have been successfully employed for the highly efficient asymmetric hydrogenation of diarylmethanimines. These substrates are often challenging due to the steric similarity of the two aryl groups. Nevertheless, specific Ir-catalyst systems can effectively differentiate between these groups, leading to the desired diarylmethylamines with excellent enantioselectivities. nih.gov

Another class of effective catalysts includes iridium complexes bearing phosphino-oxazoline chiral ligands. These have been widely utilized in the asymmetric hydrogenation of N-aryl imines, achieving high catalytic activity and yielding chiral amines with up to 97% enantiomeric excess (ee). nih.gov Furthermore, the development of half-sandwich transition-metal catalysts, particularly those based on iridium, has enabled transfer hydrogenative direct asymmetric reductive amination, offering an alternative pathway for chiral amine synthesis. researchgate.net

| Catalyst System | Substrate Type | Key Features | Result |

| Iridium/f-spiroPhos | Diarylmethanimines | Efficient for sterically similar aryl groups | Excellent enantioselectivities nih.gov |

| Iridium/Phosphino-oxazoline | N-Aryl Imines | High activity and selectivity | Up to 97% ee nih.gov |

| Chiral Iridium Half-Sandwich | Ketones/Aldehydes + Amine | Transfer Hydrogenation | Efficient synthesis of chiral β-arylamines researchgate.net |

Diastereoselective Synthetic Pathways

Diastereoselective methods offer an alternative to direct enantioselective catalysis. These pathways typically involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction, creating a diastereomeric intermediate that can then be purified and the auxiliary removed.

Diastereoselective Addition of Nucleophiles to Aldehydes in the Presence of Ammonia or Equivalents

A powerful diastereoselective approach involves the one-pot reaction of an aldehyde, an amine source, and a nucleophile, mediated by a chiral auxiliary. A well-established example is the use of chiral N-tert-butanesulfinimines. researchgate.net These are typically prepared by condensing an aldehyde with enantiopure tert-butanesulfinamide. The resulting sulfinylimine then serves as an electrophile for the diastereoselective addition of a nucleophile, such as an organometallic reagent (e.g., a Grignard or organolithium reagent). researchgate.netwikipedia.org

The stereochemical outcome is directed by the chiral sulfinyl group, which chelates the metal of the nucleophilic reagent, favoring attack from one of the diastereotopic faces. After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford the desired chiral primary amine in high yield and with excellent diastereoselectivity. researchgate.net

Chiral Auxiliary-Mediated Syntheses of Diarylmethylamines

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org

For the synthesis of diarylmethylamines, N-tert-butanesulfinamide has proven to be a highly effective and versatile chiral auxiliary. researchgate.netnih.gov The synthesis begins with the condensation of 4-bromobenzaldehyde with (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The addition of a phenyl-based organometallic reagent, such as phenylmagnesium bromide, to this imine proceeds with high diastereoselectivity. The chiral auxiliary guides the incoming nucleophile to a specific face of the C=N bond. researchgate.net

Interestingly, the choice of the organometallic reagent and solvent can lead to a reversal in diastereoselectivity. This switchover allows for the synthesis of either diastereomer from the same chiral auxiliary, enhancing the versatility of the method. researchgate.net Once the desired diastereomer is obtained, the auxiliary is removed, typically with HCl in a protic solvent, to yield the final enantiopure diarylmethylamine. researchgate.net Other auxiliaries, such as oxazolidinones and camphorsultam, have also been employed in various asymmetric syntheses, but the sulfinamide approach is particularly well-suited for amine synthesis. wikipedia.org

Synthetic Routes via Chiral Schiff Base Intermediates

Syntheses proceeding through chiral Schiff base (or imine) intermediates are central to the production of enantiomerically enriched amines. These routes can be broadly categorized into two types: those using a stoichiometric chiral auxiliary on the nitrogen atom (as discussed in Section 2.2.2) and those using a chiral catalyst to control the reaction of an achiral imine.

In the first approach, the chiral N-tert-butanesulfinyl imine formed from 4-bromobenzaldehyde is a key intermediate. The diastereoselective addition of a phenyl Grignard reagent to this chiral imine establishes the new stereocenter. researchgate.net The stereoselectivity is often rationalized by a six-membered ring transition state model where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, directing the nucleophilic attack. wikipedia.org

In the second approach, an achiral Schiff base, formed from 4-bromobenzaldehyde and benzophenone, is subjected to asymmetric reduction. As detailed in Section 2.1.3, transition metal catalysts, particularly those based on iridium and rhodium, complexed with chiral ligands, are highly effective for the enantioselective hydrogenation of such imines. nih.gov The chiral ligand creates a chiral environment around the metal center, forcing the hydrogenation to occur preferentially on one of the two enantiotopic faces of the imine, leading to the desired (S)-amine.

Methodological Advancements in Enhancing Stereocontrol and Yields

Continuous innovation in synthetic methodology is crucial for improving the efficiency and selectivity of chiral amine synthesis. Recent advancements have focused on developing novel catalytic systems and refining reaction conditions to exert greater control over stereochemistry and maximize product yields.

One significant area of development is the use of transition metal-catalyzed C-H activation. chu-lab.orgresearchgate.net For instance, a palladium-catalyzed enantioselective C-H iodination using a mono-N-protected amino acid (MPAA) as a chiral ligand has been developed. This method provides a new route for synthesizing diarylmethylamines by creating chirality through the asymmetric cleavage of a prochiral C-H bond. chu-lab.org Similarly, cobalt-catalyzed enantioselective C-H alkoxylation represents another novel strategy for accessing these important molecules. researchgate.net

Furthermore, fine-tuning existing methods has led to significant improvements. In the synthesis of diarylmethylamines using N-tert-butanesulfinyl imines, it was discovered that switching the nucleophile from phenylmagnesium bromide in toluene to phenyllithium (B1222949) in THF can reverse the diastereoselectivity. This provides access to either enantiomer of the final product from a single chiral auxiliary, demonstrating a sophisticated level of stereocontrol. researchgate.net

Rational Design of Chiral Catalysts and Ligands

The rational design of chiral catalysts and ligands is paramount for achieving high levels of enantioselectivity in asymmetric synthesis. researchgate.netresearchgate.netchu-lab.org The complexity of many catalytic processes often precludes a purely theoretical approach, but a semi-rational design based on mechanistic understanding and modular ligand structures has proven highly successful. nih.gov

A key concept has been the development of "privileged ligands," which are structural classes of ligands that demonstrate broad applicability and high performance across many different metal-catalyzed reactions. nih.gov The design of these ligands often involves creating a well-defined three-dimensional chiral pocket around the metal's active site.

Influence of Solvent Systems and Basic Conditions on Reaction Efficiency and Selectivity

The selection of an appropriate solvent system and the modulation of basicity are critical parameters in the enantioselective synthesis of chiral amines like this compound. These factors can profoundly impact both the rate of reaction (efficiency) and the stereochemical outcome (enantioselectivity). While specific optimization data for the direct synthesis of this compound is not extensively detailed in the provided literature, the principles governing these effects can be effectively illustrated by examining studies on structurally analogous imine substrates.

The asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines. The solvent plays a crucial role in this transformation, influencing the solubility of the catalyst and substrate, the stabilization of transition states, and potentially participating in the catalytic cycle. Research into the palladium-catalyzed asymmetric hydrogenation of N-tosyl ketimines, precursors to chiral amines, highlights the dramatic effect different solvents can have on the reaction's success. dicp.ac.cn

In a study on the asymmetric hydrogenation of a substituted N-tosyl ketimine, various solvents were screened to determine their effect on conversion and enantiomeric excess (ee). dicp.ac.cn The results of this screening are detailed in the table below.

Table 1: Effect of Solvent on the Asymmetric Hydrogenation of an N-Tosyl Ketimine *

| Entry | Solvent | Conversion (%) | ee (%) |

| 1 | Toluene | 100 | 79 |

| 2 | CH₂Cl₂ | 100 | 85 |

| 3 | THF | 100 | 83 |

| 4 | MTBE | 100 | 80 |

| 5 | CH₃CN | 100 | 81 |

| 6 | Acetone | 100 | 88 |

| 7 | i-PrOH | 100 | 92 |

| 8 | EtOH | 100 | 93 |

| 9 | MeOH | 100 | 94 |

| 10 | TFE | 100 | 97 |

*Data is for a representative N-tosyl ketimine and not this compound. The reaction was catalyzed by a Pd(OCOCF₃)₂/(S)-SynPhos system. dicp.ac.cn

From this data, it is evident that protic solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), can significantly enhance enantioselectivity. dicp.ac.cn While non-polar aprotic solvents like toluene and chlorinated solvents like dichloromethane (B109758) provided good conversion, the enantiomeric excess was moderate. A clear trend of increasing enantioselectivity is observed with the use of alcoholic solvents, culminating in the highest ee value of 97% when TFE was employed. dicp.ac.cn This suggests that the ability of the solvent to engage in hydrogen bonding and its specific polarity are key to achieving high levels of stereocontrol in this type of transformation.

The role of basic conditions is also a crucial consideration in the synthesis of chiral amines. While detailed tabular data on the effect of different bases for the specific synthesis of this compound is not available in the provided search results, the general principles are well-established in the field of asymmetric catalysis. In many asymmetric hydrogenation reactions, a base is required to generate the active catalyst or to neutralize any acidic byproducts that could inhibit the reaction.

For instance, in iridium-catalyzed asymmetric hydrogenations of imines, a base such as t-BuOK is often employed. chinesechemsoc.org The basicity of the reaction medium can influence the catalyst's activity and stability, as well as the equilibrium between different intermediates in the catalytic cycle. The choice of the base and its concentration can therefore be a critical parameter to optimize for achieving high reaction efficiency and enantioselectivity. The high basicity and nucleophilicity of the resulting amine product can sometimes lead to catalyst deactivation, a challenge that must be managed through careful selection of reaction conditions.

Chemical Reactivity and Transformations of S 4 Bromophenyl Phenyl Methanamine

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The bromine atom attached to the phenyl ring is a versatile handle for constructing more complex molecular architectures. As an aryl bromide, it readily participates in oxidative addition to low-valent transition metal complexes, initiating catalytic cycles for a variety of cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. libretexts.orgorganic-chemistry.org The aryl bromide in (S)-(4-Bromophenyl)(phenyl)methanamine serves as an excellent electrophilic partner in these transformations due to the favorable reactivity of the C-Br bond in the crucial oxidative addition step of the catalytic cycle. libretexts.orgyonedalabs.com

The Suzuki-Miyaura coupling enables the direct linkage of the (S)-(phenyl)methanamine core to a wide array of new aryl and heteroaryl substituents. The reaction of the compound with various aryl or heteroaryl boronic acids provides a direct route to chiral biaryl methanamine derivatives. mdpi.comresearchgate.net Electron-rich boronic acids have been shown to produce good yields in couplings with similar 4-bromophenyl structures. mdpi.com

The general transformation is illustrated by the coupling with phenylboronic acid. This reaction, typically carried out in the presence of a palladium catalyst and a base, replaces the bromine atom with a phenyl group, yielding the corresponding biphenyl (B1667301) derivative. The scope extends to a variety of substituted arylboronic acids and complex heteroarylboronic acids, allowing for the synthesis of diverse compound libraries. nih.govresearchgate.net For instance, the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with different arylboronic acids demonstrates the tolerance of a wide range of functional groups under these reaction conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Bromides

| Coupling Partner | Resulting Structure Type |

|---|---|

| Phenylboronic acid | Biphenyl |

| 4-Formylphenylboronic acid | Formyl-substituted biaryl |

| Thiophene boronic acid | Aryl-thiophene |

| Pyridyl boronic acid | Aryl-pyridine |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. researchgate.netvu.nl The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Catalyst Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comvu.nl These precursors generate the active Pd(0) species in situ.

Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands are particularly effective as they promote both the oxidative addition and the reductive elimination steps. libretexts.orgyonedalabs.comnih.gov Ligands such as SPhos and DavePhos have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature. nih.gov The choice of ligand can significantly impact the reaction's scope, rate, and efficiency, especially when dealing with less reactive or sterically hindered coupling partners. nih.govacs.org For instance, P,O-chelating ligands have been shown to be highly efficient in the Suzuki arylation of aryl chlorides, suggesting their potential utility for aryl bromides by stabilizing key intermediates in the catalytic cycle. acs.org

Table 2: Common Palladium Catalyst Systems for Suzuki-Miyaura Reactions

| Palladium Source | Ligand | Typical Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/Water |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane |

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety of this compound can participate in other important C-C bond-forming reactions.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, making it suitable for complex molecule synthesis. chem-station.com The aryl bromide of the title compound can be coupled with various organozinc halides (Ar-ZnX) to form biaryl structures. nih.gov The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. illinois.edu

Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction is a powerful method for the arylation of olefins. nih.gov For example, this compound could react with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a styrenyl or acrylate moiety at the 4-position of the phenyl ring. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

Reactivity of the Amine Functionality

The primary amine group is a key site for nucleophilic reactions, allowing for extensive modification and the introduction of diverse functionalities.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of N-functionalization reactions. A common strategy is N-acylation, where the amine reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. For example, the reaction of 4-bromoaniline (B143363) with furan-2-carbonyl chloride yields the corresponding N-(4-bromophenyl)furan-2-carboxamide. nih.gov

Another important transformation is the use of chiral derivatizing agents (CDAs) to convert the enantiopure amine into a diastereomer. wikipedia.org This is often done for analytical purposes, such as determining enantiomeric purity by NMR spectroscopy or HPLC. wikipedia.org Reagents like Mosher's acid chloride react with the amine to form diastereomeric amides, which exhibit distinct signals in NMR spectra. wikipedia.org Other proline-based derivatizing agents, such as N-(Trifluoroacetyl)-prolyl chloride (TPC), can also be used, although care must be taken to avoid racemization during the reaction. nih.govsemanticscholar.org

Table 3: Common N-Functionalization Reactions for Primary Amines

| Reagent Class | Functional Group Formed | Purpose |

|---|---|---|

| Acyl Chlorides | Amide | Synthesis, Protection |

| Anhydrides | Amide | Synthesis, Protection |

| Chiral Acyl Chlorides (e.g., Mosher's acid chloride) | Diastereomeric Amide | Analytical Derivatization |

| Isocyanates | Urea | Synthesis |

Formation of Imines and Schiff Bases from the Amine

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry, establishing a carbon-nitrogen double bond (C=N). The general transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis.

The formation of an imine from a primary amine and an aldehyde or ketone is a reversible process that proceeds through a carbinolamine intermediate. The mechanism involves several key steps:

Nucleophilic addition of the primary amine to the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to create a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

While specific studies detailing this reaction with this compound are not prevalent, the reaction is analogous to well-established procedures for similar primary amines, such as 4-bromoaniline. For instance, 4-bromoaniline has been condensed with various aldehydes, like 3-bromothiophene-2-carbaldehyde, in the presence of glacial acetic acid to yield the corresponding N-(4-bromophenyl)imine. wikipedia.orgcbijournal.com This type of reaction is broadly applicable and illustrates the expected reactivity of the title compound.

Table 1: Representative Imine Formation Reaction

| Reactant A | Reactant B (Example Carbonyl) | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde (B42025) | Acid catalyst (e.g., Acetic Acid), Solvent (e.g., Ethanol), Reflux | Schiff Base / Imine |

Transformation into Other Chiral Scaffolds (e.g., Oxiranes, Sulfinamide Derivatives)

The chiral nature of this compound makes it a valuable precursor for the synthesis of other enantiomerically pure molecules. Its primary amine group can be chemically modified to generate different chiral scaffolds.

Transformation into Oxiranes:

The direct transformation of a primary amine into an oxirane (epoxide) ring is not a standard or simple synthetic operation. Typically, chiral amines are utilized in reactions with epoxides, leading to their ring-opening to form chiral amino alcohols. researchgate.netresearchgate.net However, a chiral amine can serve as a starting material in a multi-step sequence to generate a chiral oxirane. Such a pathway is complex and would involve several synthetic steps, such as conversion of the amine to an alkene followed by asymmetric epoxidation. There is no direct, documented method for the conversion of this compound into a chiral oxirane scaffold in one or two steps.

Transformation into Sulfinamide Derivatives:

A more direct transformation involves the conversion of the primary amine into a sulfinamide. Sulfinamides are organosulfur compounds containing a chiral sulfur center when substituted appropriately. The synthesis of sulfinamides from primary amines is a well-established method. This typically involves the reaction of the amine with a sulfinylating agent, most commonly a sulfinyl chloride (R-S(O)Cl), in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, primary amines can be reacted with thionyl chloride (SOCl₂) to produce N-sulfinylamines (R-N=S=O). wikipedia.orgnih.gov These intermediates can then be further reacted with organometallic reagents to furnish chiral sulfinamides. This two-step approach provides a modular route to a wide array of sulfinamides. nih.govbohrium.comorganic-chemistry.org The reaction preserves the chirality of the amine backbone while creating a new functional group that is itself a valuable chiral auxiliary in asymmetric synthesis.

Table 2: General Reaction for Sulfinamide Synthesis

| Amine Substrate | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Inert solvent, often with a base (e.g., pyridine) | N-Sulfinylamine Intermediate |

| N-Sulfinylamine Intermediate | Organometallic Reagent (e.g., Grignard) | Anhydrous conditions, low temperature | Chiral Sulfinamide |

Role As a Chiral Building Block and Ligand in Asymmetric Catalysis

Application as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality of (S)-(4-Bromophenyl)(phenyl)methanamine makes it an excellent starting material or intermediate for the synthesis of enantioenriched compounds. Its stereocenter is often transferred and retained through subsequent chemical transformations, allowing for precise control over the three-dimensional architecture of the final product. This is particularly crucial in the synthesis of bioactive molecules where specific stereoisomers are responsible for the desired therapeutic effects. myskinrecipes.com

The enantiopure nature of this compound is highly valued in pharmaceutical synthesis, where stereochemistry is critical for biological activity. myskinrecipes.com The compound is employed as a key building block in the preparation of various pharmaceutical agents and their intermediates. Its structure forms a core component of molecules targeting the central nervous system and can be found in precursors for certain antipsychotic drugs. myskinrecipes.com It has also been utilized as a synthetic intermediate in the development of δ-opioid receptor ligands and antifungal agents. caymanchem.com The presence of the bromo- and phenyl- substituted chiral carbon allows for further functionalization and elaboration into more complex drug scaffolds. google.com

A notable application includes its use in the enantioselective synthesis of (+)-Sertraline, a widely used antidepressant. google.comgoogle.com The synthesis leverages the chiral framework of the methanamine derivative to construct the complex tetracyclic structure of the final active pharmaceutical ingredient.

Table 1: Examples of Pharmaceutical Applications

| Target Compound Class | Therapeutic Area | Role of this compound |

|---|---|---|

| δ-Opioid Receptor Ligands | Pain Management, Neurology | Synthetic Intermediate caymanchem.com |

| Antifungal Agents | Infectious Disease | Synthetic Intermediate caymanchem.com |

| Central Nervous System Agents | Neurology, Psychiatry | Chiral Building Block myskinrecipes.com |

Beyond specific pharmaceutical targets, this compound is used to construct novel organic scaffolds that require a chiral amine framework with aromatic substituents. myskinrecipes.com These scaffolds can serve as platforms for developing new classes of compounds with potential applications in materials science and medicinal chemistry. For instance, it is a precursor in the synthesis of chiral oxiranes, such as (S)-2-((S)-(4-bromophenyl)(phenyl)methyl)oxirane, which are themselves versatile intermediates for further synthetic elaborations. google.comgoogle.com The defined stereochemistry of the amine is directly translated to the resulting oxirane, enabling the creation of enantioenriched downstream products.

Development and Application as a Chiral Ligand Precursor

The primary amine group of this compound provides a reactive handle for derivatization, allowing for its conversion into a variety of chiral ligands. These ligands can then coordinate with metal centers to form catalysts for asymmetric reactions, where the stereochemical information from the ligand directs the stereochemical outcome of the catalyzed transformation. myskinrecipes.comrdd.edu.iqfigshare.comfrontiersin.org

Chiral Schiff bases are a prominent class of ligands in coordination chemistry and asymmetric catalysis. nih.govresearchgate.net They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). rdd.edu.iqnih.gov this compound can serve as the chiral amine source in this reaction. Condensation with various aldehydes or ketones containing other coordinating groups (such as hydroxyl or phosphino (B1201336) groups) can yield multidentate chiral Schiff base ligands. These ligands are capable of forming stable complexes with a range of transition metals, and the resulting chiral metal complexes can be employed as catalysts in various asymmetric transformations. rdd.edu.iqnih.gov The steric and electronic properties of the 4-bromophenyl and phenyl substituents play a crucial role in creating a specific chiral environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. mdpi.com

Another important class of ligands derived from chiral amines are N-sulfonyl ligands. These are prepared by reacting the primary amine of this compound with a sulfonyl chloride. The resulting N-sulfonamide can act as a ligand itself or be further modified. N-sulfonyl derivatives are integral to many catalytic asymmetric reactions. oaepublish.com For example, N-sulfinyl imines, a related class of sulfur-containing ligands, have been developed for asymmetric catalysis, demonstrating high enantioselectivity in reactions like palladium-catalyzed allylic alkylation. figshare.comnih.govfigshare.comresearchgate.net By analogy, derivatizing the chiral amine with a sulfonyl group can produce ligands that effectively control the stereochemistry in metal-catalyzed processes.

Utilization in Asymmetric Synthesis Methodologies

The application of this compound is central to various asymmetric synthesis methodologies where controlling stereochemistry is paramount. myskinrecipes.comfrontiersin.org Its role as a chiral building block is fundamental in strategies that involve the direct incorporation of a pre-existing stereocenter into a target molecule. caymanchem.comgoogle.com This approach is often more efficient than methods requiring the creation of a chiral center during the synthesis or the resolution of a racemic mixture. researchgate.net Furthermore, its use as a precursor to chiral ligands contributes to the broader field of asymmetric catalysis, enabling the enantioselective synthesis of a wide array of chiral molecules. frontiersin.orgresearchgate.net Methodologies such as Schöllkopf's alkylation for the asymmetric synthesis of amino acids exemplify the importance of chiral auxiliaries and building blocks in modern organic synthesis. nih.gov

Mechanistic Investigations into Reactions Involving S 4 Bromophenyl Phenyl Methanamine

Elucidation of Reaction Pathways for its Formation from Precursors

The enantioselective synthesis of chiral diarylmethylamines (DAMAs), such as (S)-(4-Bromophenyl)(phenyl)methanamine, is a critical process for accessing valuable intermediates in pharmaceutical and materials science. Mechanistic investigations have focused on several key asymmetric transformations to produce this specific enantiomer from prochiral precursors.

One of the most efficient and mechanistically understood pathways is the asymmetric hydrogenation of a precursor diarylmethanimine . This process involves two main steps:

Imine Formation: The precursor, N-(4-bromophenyl)(phenyl)methanimine, is synthesized via the condensation of 4-bromobenzaldehyde (B125591) with aniline, or alternatively, benzaldehyde (B42025) with 4-bromoaniline (B143363). This reaction proceeds through a tetrahedral intermediate which then eliminates water to form the C=N double bond of the imine.

Asymmetric Hydrogenation: The diarylmethanimine is then subjected to hydrogenation using a chiral transition metal catalyst. Iridium complexes featuring chiral phosphine (B1218219) ligands, such as f-spiroPhos, have proven effective. nih.govacs.org The mechanism of enantioselection involves the coordination of the imine to the chiral iridium hydride complex. The pre-existing chirality of the ligand environment dictates the facial selectivity of hydride delivery to the prochiral imine carbon. The substrate approaches the catalyst in a way that minimizes steric hindrance between its aryl groups and the bulky substituents of the chiral ligand, leading to the preferential formation of the (S)-enantiomer. This method can achieve high yields and excellent enantioselectivities. acs.org

Another mechanistically distinct approach is the rhodium-catalyzed asymmetric arylation of an N-sulfonylimine . This pathway involves the reaction of an N-nosyl protected imine, derived from benzaldehyde, with a 4-bromophenylboronic acid. organic-chemistry.org The key to asymmetric induction is a chiral bicyclo[3.3.0]diene ligand coordinated to the rhodium center. The catalytic cycle is believed to proceed through:

Transmetalation of the aryl group from the boronic acid to the rhodium catalyst.

Coordination of the N-nosylimine to the aryl-rhodium complex.

Migratory insertion of the imine into the rhodium-aryl bond. This step is enantioselective, as the chiral diene ligand creates a chiral pocket that controls the geometry of the insertion, favoring one diastereomeric transition state.

Protonolysis to release the N-nosyl protected product and regenerate the catalyst.

Subsequent removal of the nosyl protecting group under mild conditions yields the free this compound without racemization. organic-chemistry.org

| Method | Precursors | Catalyst/Reagent | Key Mechanistic Step for Asymmetry | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | N-(4-bromophenyl)(phenyl)methanimine | [Ir(COD)Cl]₂ with chiral phosphine ligand (e.g., f-spiroPhos) | Ligand-controlled facial-selective hydride delivery to the imine | Up to 99% acs.org |

| Asymmetric Arylation | N-nosylbenzaldimine, 4-Bromophenylboronic acid | Rh(I) complex with chiral diene ligand | Diastereoselective migratory insertion of the imine into the Rh-Aryl bond | High organic-chemistry.org |

| Aza-Friedel–Crafts Reaction | N-sulfonyl aldimine, Phenyl derivative | Chiral BINOL-derived Brønsted acid | Chiral counterion-controlled approach of the nucleophile to the imine | Up to 97% acs.org |

Mechanistic Studies of its Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound can act as a substrate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. Mechanistic studies of these reactions provide a framework for understanding its reactivity. mit.edu The generally accepted catalytic cycle, when coupling this amine with a generic aryl halide (Ar-X), involves several key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate, [L-Pd(Ar)(X)]. The choice of ligand (L), often a bulky biarylphosphine, is crucial for the efficiency of this step. nih.govnih.gov

Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex, [L-Pd(Ar)(NRR')]. Kinetic studies have shown that the concentration of the amine can have a complex, sometimes inverse, effect on the reaction rate, suggesting the formation of off-cycle palladium-amine complexes. mit.edu

Reductive Elimination: This is the product-forming step where a C-N bond is formed by the coupling of the aryl and amido groups, yielding the triarylamine product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov For many C-N coupling reactions, reductive elimination is considered the rate-determining step, although detailed kinetic analysis suggests that for some systems, oxidative addition can also be rate-limiting. mit.edu

The aryl bromide moiety of this compound itself can also undergo oxidative addition to a Pd(0) center, making it a substrate for reactions like the Suzuki or Stille coupling, where a new C-C bond is formed at the 4-position of the bromophenyl ring. In this context, the amine functional group can act as an internal ligand, potentially influencing the rate and selectivity of the coupling reaction. researchgate.net

Insights into Asymmetric Induction Mechanisms in Catalytic Transformations Mediated by its Derivatives

Derivatives of this compound can be employed as chiral auxiliaries or ligands to induce enantioselectivity in catalytic transformations. wikipedia.org The mechanism of asymmetric induction relies on the transfer of chiral information from the stereocenter of the amine derivative to the transition state of the reaction.

A relevant model for this process is the use of a chiral benzhydrylamine as a chiral auxiliary in the Strecker synthesis to produce enantioenriched α-amino acids. nih.gov By analogy, if this compound is used to form a transient imine with an achiral aldehyde, its chiral center can effectively block one face of the resulting C=N bond. The subsequent nucleophilic attack (e.g., by cyanide) occurs preferentially from the less sterically hindered face. This mechanism relies on internal asymmetric induction , where the chiral center is covalently bonded to the substrate. wikipedia.org

The stereochemical outcome can be predicted using models such as the Felkin-Anh model, adapted for imines. msu.edu In the transition state, the largest substituent on the chiral center (the phenyl or 4-bromophenyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric strain. This controlled geometry leads to the formation of one diastereomer of the product in excess. Subsequent cleavage of the auxiliary group releases the enantioenriched product.

When integrated into a ligand structure for an asymmetric catalyst, derivatives of this amine can facilitate external asymmetric induction . wikipedia.org For instance, a phosphine-amine ligand derived from the compound could coordinate to a metal center (e.g., palladium, rhodium, iridium). This creates a defined chiral environment around the metal. Substrates coordinating to this complex are forced into a specific orientation, leading to enantioselective bond formation. The mechanism often involves the formation of diastereomeric catalyst-substrate complexes, where one is energetically favored, leading to a lower activation energy for the pathway that produces the major enantiomer. nih.gov

| Induction Type | Role of Amine Derivative | Mechanism of Chirality Transfer | Example Application |

|---|---|---|---|

| Internal Asymmetric Induction | Chiral Auxiliary | Covalently bonded chiral group directs attack on a prochiral center via steric and electronic control (e.g., Felkin-Anh model). | Asymmetric Strecker Synthesis nih.gov |

| External Asymmetric Induction | Chiral Ligand | Formation of a chiral pocket around a metal catalyst, leading to diastereomeric transition states. | Asymmetric Hydrogenation acs.org |

| Asymmetric Amplification | Chiral Ligand/Auxiliary | Formation of inactive heterochiral aggregates (dimers) increases the effective enantiomeric excess of the active catalyst. | Diethylzinc addition to aldehydes nih.gov |

Photochemical Reaction Mechanisms and Alkyl Migration Studies

The photochemical behavior of this compound is dictated by its aromatic chromophores and the C-N bond. While specific studies on this exact molecule are not prevalent, mechanistic principles can be inferred from related systems. Upon absorption of UV light, the molecule is promoted to an electronically excited state. Plausible photochemical pathways include C-N bond cleavage or reactions involving the aryl bromide moiety.

Photocatalytic dehydrogenation is a known reaction for N-aryl amines, proceeding through single-electron transfer (SET) and hydrogen-atom transfer (HAT) mechanisms. In a hypothetical reaction, a photosensitizer could oxidize the amine via SET to form a radical cation. Subsequent deprotonation and further oxidation could lead to imine formation or other dehydrogenated products.

The aryl bromide bond offers another photochemical reaction pathway. Homolytic cleavage of the C-Br bond upon photoexcitation can generate an aryl radical. This highly reactive intermediate could then participate in various reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization, depending on the reaction conditions and substrate structure.

Alkyl migration is a fundamental step in many organometallic reactions, often termed migratory insertion. roaldhoffmann.com While typically thermally induced, photochemical activation is also possible. researchgate.net If a derivative of this compound were used as a ligand (L) in a complex such as L-M(R)(CO), where M is a metal and R is an alkyl group, a photochemical alkyl migration could be envisioned. The mechanism involves the excitation of a metal-to-ligand or metal-centered electronic state, which facilitates the migration of the alkyl group (R) from the metal center onto a coordinated carbon monoxide ligand to form an acyl complex, L-M(COR). roaldhoffmann.com The reaction is more accurately described as a migration of the alkyl group rather than an insertion of the CO group. The entering ligand in the subsequent step typically occupies the coordination site vacated by the alkyl group. roaldhoffmann.com The chirality of the amine ligand could potentially influence the stereochemistry of subsequent transformations in such a sequence.

Computational and Theoretical Investigations of S 4 Bromophenyl Phenyl Methanamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For (S)-(4-Bromophenyl)(phenyl)methanamine, DFT studies can illuminate the distribution of electrons within the molecule and predict its chemical reactivity. Key aspects of these investigations involve the analysis of Frontier Molecular Orbitals (FMOs) and the calculation of global reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity.

A hypothetical set of reactivity descriptors for this compound, based on typical values for similar structures, is presented below.

| Descriptor | Formula | Hypothetical Value | Significance |

| HOMO Energy (EHOMO) | - | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | -0.9 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 eV | Relates to chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 5.8 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.9 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.204 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | 3.35 eV | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.29 eV | Propensity to accept electrons |

This table is illustrative and provides expected values based on computational studies of similar molecules.

These theoretical calculations are invaluable for predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic modifications and understanding potential metabolic pathways.

Computational Analysis of Conformational Preferences and Stereochemical Stability

The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the C-C and C-N bonds connecting the stereocenter to the phenyl, 4-bromophenyl, and amine groups, gives rise to various conformers. Computational conformational analysis is employed to identify the stable conformers and to determine their relative energies. This is critical as the biological activity and chemical reactivity of a molecule are often dictated by its lowest energy conformation.

For chiral amines, a key aspect of stereochemical stability is the barrier to nitrogen inversion. libretexts.org The nitrogen atom in an amine is typically sp³-hybridized and pyramidal. If the three groups attached to the nitrogen are different (as in a secondary amine derivative of the title compound), the nitrogen atom itself can be a chiral center. However, for most acyclic amines at room temperature, this pyramid rapidly inverts, leading to a rapid interconversion of enantiomers. stereoelectronics.org In this compound, the chirality is defined by the carbon stereocenter, which is configurationally stable under normal conditions.

Theoretical calculations can precisely model the potential energy surface associated with bond rotations. By systematically rotating key dihedral angles and calculating the energy at each step, a conformational energy map can be generated. This analysis would reveal the most stable arrangement of the phenyl and 4-bromophenyl rings relative to each other and to the amine group. For instance, studies on other diaryl systems have used computational methods to understand the preference for planar or non-planar conformations, driven by subtle intramolecular interactions. rsc.org

The stability of different conformers can be influenced by factors such as:

Steric Hindrance: Repulsive interactions between bulky groups, which favor conformations where these groups are far apart.

Torsional Strain: Strain associated with eclipsing interactions during bond rotation.

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds or C-H···π interactions, that can stabilize specific conformations.

While a detailed conformational analysis of this compound is not publicly documented, such a study would likely reveal a preferred staggered conformation that minimizes steric clash between the two aromatic rings.

Prediction of Reaction Stereoselectivity and Mechanistic Pathways using Quantum Chemistry

Quantum chemistry calculations are instrumental in predicting the stereochemical outcome of chemical reactions and elucidating their underlying mechanisms. For a chiral compound like this compound, these methods are particularly relevant in the context of its asymmetric synthesis.

For example, the enantioselective synthesis of chiral diarylmethylamines can be achieved through various catalytic methods, such as C-H activation. researchgate.net Computational studies, often using DFT, can model the entire catalytic cycle of such reactions. By calculating the energies of reactants, transition states, and intermediates for different stereoisomeric pathways, researchers can identify the lowest energy path and thus predict the major enantiomer formed.

These calculations can reveal the origin of stereoselectivity by analyzing the non-covalent interactions between the substrate and the chiral catalyst in the transition state. nih.gov This understanding is crucial for optimizing reaction conditions and for the rational design of new, more effective catalysts.

A typical computational workflow for predicting stereoselectivity includes:

Reactant and Catalyst Modeling: Building accurate 3D models of the substrate and the chiral catalyst.

Transition State Searching: Locating the transition state structures for the competing diastereomeric pathways.

Energy Calculation: Computing the relative free energies of the transition states. The difference in activation energies (ΔΔG‡) between the two pathways allows for the prediction of the enantiomeric ratio (er) of the product.

Computational methods can also explore various potential reaction pathways, including the formation of side products, providing a comprehensive picture of the reaction landscape. researchgate.net

Molecular Modeling in the Context of Catalyst-Substrate Interactions

Molecular modeling, encompassing techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), provides a detailed view of how this compound might interact with a catalyst. This is particularly important in asymmetric catalysis, where the precise fit between a substrate and a chiral catalyst is key to achieving high enantioselectivity. nih.gov

In a typical scenario for the synthesis of this amine, a prochiral precursor would be bound to a chiral catalyst (e.g., a rhodium complex with a chiral ligand). researchgate.netnih.gov Molecular modeling can simulate this binding process and identify the most stable catalyst-substrate complex.

Key insights from molecular modeling include:

Binding Conformation: Determining the specific orientation of the substrate within the catalyst's active site.

Key Interactions: Identifying the crucial non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) that govern the binding and stereochemical outcome. frontiersin.org

Rational Catalyst Design: Using the understanding of these interactions to computationally design new catalysts with improved activity and selectivity before attempting their synthesis in the lab.

For instance, modeling might show that the 4-bromophenyl group of the substrate precursor fits into a specific hydrophobic pocket of the catalyst, while the other phenyl ring is oriented in a way that exposes one face to attack by a reagent, leading to the preferential formation of the (S)-enantiomer. This type of detailed structural and energetic information is fundamental to advancing the field of asymmetric synthesis. nih.gov

Synthesis and Characterization of Derivatives and Analogues

Preparation of Functionalized (S)-(4-Bromophenyl)(phenyl)methanamine Analogs for Diversification

The chemical architecture of this compound offers multiple sites for functionalization, enabling the creation of a diverse library of analogues. Key strategies involve modifications at the secondary amine and transformations of the bromo-substituted phenyl ring.

N-Functionalization: The secondary amine is a prime target for introducing a variety of functional groups through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the reaction of the parent amine with alkyl halides or sulfonates, typically in the presence of a base, to introduce new alkyl substituents. Optimized conditions for these reactions can lead to high yields of the desired N-alkylated products. diva-portal.org

N-Acylation: Amide derivatives can be synthesized by reacting the amine with acyl chlorides or carboxylic acids. For instance, the Schotten-Baumann-type N-acylation of similar amino compounds with substituted benzoyl chlorides in dichloromethane (B109758) results in high yields of the corresponding N-acyl derivatives. mdpi.com This method is part of a broader strategy for chemical diversification to prepare various drug-like compounds. mdpi.com

C-C Bond Formation via Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with a wide range of organoboronic acids or their esters. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This method is highly effective for creating biaryl structures. libretexts.org The reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product. organic-chemistry.orglibretexts.org A variety of aryl and heteroaryl groups can be introduced at the 4-position of the phenyl ring, tolerating a wide range of functional groups on the coupling partner. nih.govnih.govnih.gov For example, the Suzuki coupling of N-(4-bromophenyl) derivatives with various arylboronic acids has been shown to proceed in moderate to good yields (ranging from 58% to 83%), demonstrating the robustness of this method for diversification. nih.govnih.gov

The combination of these synthetic strategies allows for the systematic modification of the lead compound, producing a library of analogues with varied steric and electronic properties for further study.

Table 1: Examples of Synthetic Transformations for Analog Diversification

| Reaction Type | Reagents & Conditions | Functional Group Introduced | Purpose |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DCM) | Alkyl group | Modify steric bulk and basicity at the nitrogen center |

| N-Acylation | Acyl chloride, Base (e.g., Et3N), Solvent (e.g., DCM) | Acyl group | Introduce amide functionality, potential for new interactions |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4), Solvent (e.g., Dioxane/H2O) | Aryl or Heteroaryl group | Extend conjugation, introduce diverse electronic substituents |

Structure-Reactivity Relationship Studies of Modified Chiral Diarylmethylamines in Synthetic Contexts

Understanding the relationship between the molecular structure of chiral diarylmethylamine derivatives and their chemical reactivity is fundamental to designing more effective molecules for applications such as asymmetric catalysis. nih.gov The reactivity and selectivity of these compounds are primarily governed by the interplay of steric and electronic effects imparted by different substituents. nih.govnih.gov

Electronic Effects: The electronic nature of substituents on the aromatic rings significantly influences the reactivity of the molecule.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density on the aromatic system and the amine nitrogen. This can enhance the nucleophilicity of the amine and affect its coordination properties when used as a ligand in metal-catalyzed reactions. researchgate.net In the context of catalysis, electron-rich ligands can accelerate certain reaction steps. mdpi.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or trifluoromethyl (-CF3), decrease the electron density. This can make the amine less basic and alter the electronic properties of any associated metal center in a catalytic complex. researchgate.net The electronic effect is often quantifiable through parameters like the Hammett parameter, where a higher value indicates stronger electron-withdrawing ability. researchgate.net

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) play a critical role in controlling reaction outcomes, particularly in achieving high stereoselectivity. mdpi.com

Bulky substituents near the reactive center can dictate the trajectory of incoming reagents, favoring one stereochemical pathway over another. mdpi.com In catalysis, for instance, large groups on the ligand can create a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product. researchgate.netmdpi.com The introduction of bulky groups can enhance stereoselectivity through effects like the "buttressing effect," where substituents interact to restrict conformational flexibility and create a more defined chiral environment. mdpi.com

By systematically varying the substituents on the this compound framework and correlating these changes with reaction rates, yields, and enantioselectivity, researchers can develop a predictive understanding of the structure-reactivity relationship. nih.gov This knowledge is crucial for the rational design of next-generation chiral ligands and catalysts.

Advanced Spectroscopic and Structural Analysis of its Derivatives and Intermediates (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

The unambiguous characterization of newly synthesized derivatives of this compound is essential to confirm their structure, purity, and stereochemistry. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides detailed information about the proton environment in the molecule. The chemical shifts (δ), coupling constants (J), and integration of signals are used to confirm the presence of specific functional groups and their relative positions. For example, the successful N-alkylation or N-acylation would be confirmed by the appearance of new signals corresponding to the protons of the added group and a shift in the signal for the methine proton (CH-N). Aromatic protons typically appear in the δ 7-8 ppm region, while aliphatic protons are found at higher fields. rsc.orgnih.gov

¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The formation of new C-C bonds via Suzuki coupling can be unequivocally confirmed by the appearance of new signals in the aromatic region of the ¹³C NMR spectrum. rsc.orgrsc.org

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. mdpi.comresearchgate.net The experimental mass is compared to the theoretical mass calculated for the expected structure, and a close match confirms the compound's identity. mdpi.com

X-ray Crystallography:

For derivatives that can be obtained in crystalline form, single-crystal X-ray crystallography provides the definitive three-dimensional structure. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. It is an invaluable tool for visualizing the spatial arrangement of substituents and understanding the steric factors that influence reactivity. caltech.edu For instance, crystallographic analysis can reveal how intermolecular forces like hydrogen bonding stabilize the crystal lattice. nih.gov If a compound is not crystalline, derivatization with agents like para-bromo benzoate (B1203000) can sometimes facilitate crystallization. caltech.edu

Table 2: Representative Analytical Data for Characterizing Diarylmethylamine Derivatives

| Technique | Information Provided | Example Application |

| ¹H NMR | Proton environment, connectivity, relative stereochemistry | Observing new signals for an N-alkyl group (e.g., -CH2- protons) and shifts in aromatic signals after Suzuki coupling. rsc.org |

| ¹³C NMR | Carbon skeleton, electronic environment of carbons | Confirming the presence of new aromatic carbons from an appended aryl ring. rsc.org |

| HRMS (ESI) | High-accuracy molecular weight, elemental composition | Matching the experimental m/z value (e.g., [M+H]⁺) to the calculated value for a proposed structure. mdpi.com |

| X-ray Crystallography | 3D molecular structure, absolute configuration, bond lengths/angles | Determining the precise chair conformation of a morpholine (B109124) ring in a derivative and identifying intra/intermolecular hydrogen bonds. nih.gov |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes for (S)-(4-Bromophenyl)(phenyl)methanamine

Future research will undoubtedly focus on creating more efficient and environmentally benign methods for the synthesis of this compound. A primary area of investigation will be the advancement of catalytic asymmetric hydrogenation of the corresponding imine, N-(4-bromobenzylidene)aniline. While iridium-catalyzed hydrogenations are effective, there is a continuous need for catalysts that operate under milder conditions, with lower catalyst loadings and higher turnover numbers. nih.govnih.gov The principles of green chemistry will guide the exploration of reactions in more sustainable solvents, such as supercritical carbon dioxide, which can simplify product separation and catalyst recycling. osti.gov

Another promising avenue is the development of biocatalytic routes. The use of engineered ω-transaminases for the asymmetric amination of 4-bromobenzophenone (B181533) or the corresponding ketone precursors offers a highly selective and sustainable alternative to traditional chemical methods. mdpi.comnih.govresearchgate.net Future work in this area will involve protein engineering to enhance the substrate scope and operational stability of these enzymes, making them more suitable for industrial-scale production. nih.gov

| Synthesis Approach | Potential Improvements | Key Research Focus |

| Catalytic Asymmetric Hydrogenation | Lower catalyst loading, milder conditions, improved turnover numbers. | Development of novel iridium and rhodium catalysts; use of sustainable solvents. |

| Biocatalytic Asymmetric Amination | Broader substrate scope, enhanced enzyme stability, process optimization. | Protein engineering of ω-transaminases; development of multi-enzyme cascade reactions. |

| Asymmetric Arylation | Use of more readily available arylating agents, improved atom economy. | Exploration of alternative organometallic reagents and catalytic systems. |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Broadened Substrate Scope

The quest for higher enantioselectivity remains a central theme in asymmetric synthesis. For the preparation of this compound, the design of novel chiral ligands for transition metal catalysts is a key research direction. Rhodium-catalyzed asymmetric addition of aryl organometallic reagents to imines has shown great promise for the synthesis of diarylmethylamines. acs.orgorganic-chemistry.org Future investigations will likely focus on developing new chiral phosphine (B1218219) ligands that can provide even greater stereocontrol in these reactions.

Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govresearchgate.netresearchgate.net Their application in the asymmetric reduction of imines or in Friedel-Crafts-type reactions to construct the diarylmethane framework of this compound warrants further exploration. The bifunctional nature of these catalysts, acting as both a Brønsted acid and a Lewis base, offers unique opportunities for controlling the stereochemical outcome of reactions. nih.gov

Expansion of its Synthetic Utility in the Asymmetric Synthesis of Architecturally Complex Molecules

Beyond its own synthesis, this compound and its derivatives are valuable building blocks for the construction of more complex chiral molecules. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, opening up avenues for the synthesis of a diverse library of chiral diarylmethane derivatives. Future research will focus on utilizing this compound in the synthesis of triarylmethanes, which are important scaffolds in various biologically active compounds. nih.govacs.orgthieme-connect.com Rhodium-catalyzed enantioselective arylation of diarylmethylamines represents a potential strategy in this regard. nih.govacs.org

Furthermore, the chiral amine moiety of this compound can be used to direct subsequent stereoselective transformations on other parts of a molecule. Its application as a chiral auxiliary or as a precursor to chiral ligands for other catalytic processes is an area ripe for investigation.

Advanced Integrated Mechanistic and Computational Studies for Rational Design of Chiral Catalysts and Processes